4-(1-Methylpropyl)-2-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Environmental Monitoring and Photocatalytic Activity

- 4-Nitrophenol, a close analog of MPNP, is a known pollutant in water. Researchers are actively developing new materials for detection and degradation of such pollutants.

- A study by Chakraborty et al. (2021) investigated silver oxide-zinc oxide composite nanocones for electrochemical detection and photodegradation of 4-Nitrophenol in water. This research highlights the potential of such materials for environmental monitoring and remediation efforts [].

Crystallography and Polymorphism

- The study of crystal structures of nitrophenol derivatives is important for understanding their properties. Research in this field explores unusual chemical arrangements, values, and the phenomenon of polymorphism (existence of multiple crystal forms for a compound).

- Draguta et al. (2014) investigated the cocrystallization of 4-nitrophenol with various aminopyridines. This study yielded novel materials and provided insights into the properties of these materials, which could be relevant to understanding MPNP as well [].

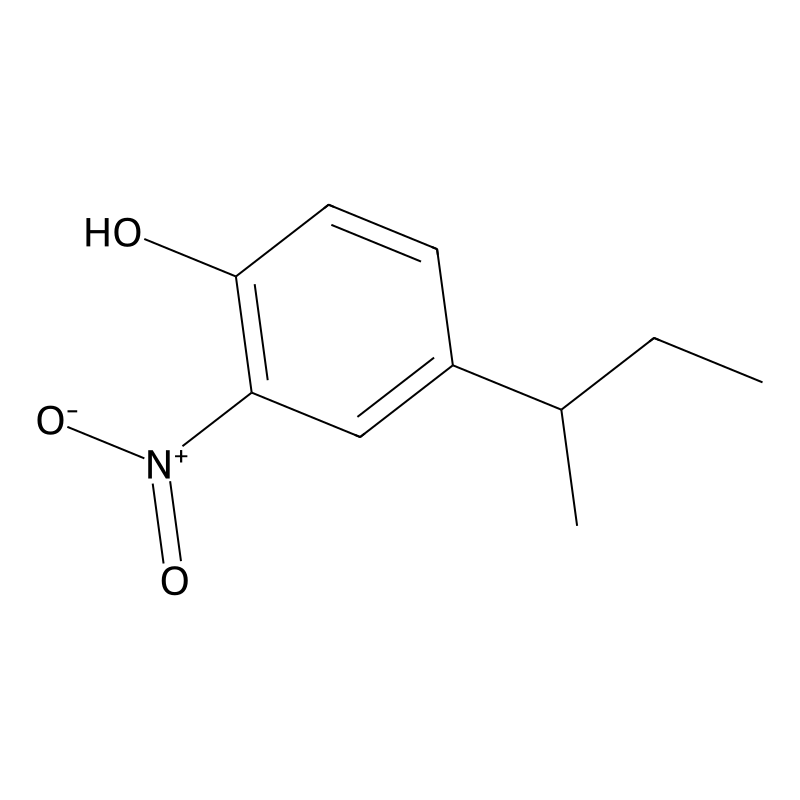

4-(1-Methylpropyl)-2-nitrophenol is an organic compound characterized by the presence of a nitro group and a 1-methylpropyl group attached to a phenolic structure. Its molecular formula is C₁₀H₁₃N₁O₃, and it has a molecular weight of approximately 195.22 g/mol . This compound exhibits moderate toxicity and is typically found in crystalline form.

The structure consists of a benzene ring with hydroxyl (–OH) and nitro (–NO₂) groups, where the nitro group is positioned at the para position relative to the hydroxyl group. The presence of the 1-methylpropyl group influences its chemical behavior and biological activity, making it distinct from other nitrophenols.

- Nitration: Further nitration can occur at the aromatic ring, leading to additional nitro substitutions.

- Reduction: It can be reduced to form corresponding amines, such as 4-(1-methylpropyl)-2-aminophenol, using reducing agents like lithium aluminum hydride or sodium borohydride.

- Esterification: The hydroxyl group can react with acids to form esters, which are useful in various applications.

These reactions highlight its versatility in synthetic organic chemistry.

4-(1-Methylpropyl)-2-nitrophenol exhibits various biological activities, including:

- Antimicrobial Properties: Some studies indicate that nitrophenols can possess antimicrobial effects against certain bacteria and fungi.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes, impacting metabolic pathways in organisms.

- Toxicity: The compound has been noted for its moderate toxicity, which necessitates careful handling in laboratory and industrial settings.

The biological implications of this compound make it relevant in pharmacological research and toxicology.

The synthesis of 4-(1-Methylpropyl)-2-nitrophenol typically involves:

- Nitration of Phenolic Compounds: Starting from 2-nitrophenol or similar phenolic compounds, nitration can be performed using a mixture of concentrated nitric and sulfuric acids under controlled temperatures to yield the desired product.

- Alkylation Reactions: The introduction of the 1-methylpropyl group can be achieved through alkylation processes using alkyl halides in the presence of bases like potassium carbonate.

These methods allow for the selective formation of 4-(1-Methylpropyl)-2-nitrophenol while controlling reaction conditions to minimize by-products.

4-(1-Methylpropyl)-2-nitrophenol finds applications in various fields:

- Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Analytical Chemistry: Due to its unique spectral properties, it can be used as a standard in spectrophotometric analyses.

- Research: Its biological activity makes it a subject of interest in pharmacological studies aimed at understanding enzyme interactions and toxicity mechanisms.

Interaction studies involving 4-(1-Methylpropyl)-2-nitrophenol often focus on its effects on biological systems:

- Enzyme Activity: Research has shown that this compound can influence enzyme kinetics, providing insights into its potential as an enzyme inhibitor.

- Cellular Toxicity: Studies assess its cytotoxic effects on various cell lines, contributing to understanding its safety profile and environmental impact.

These investigations are crucial for evaluating both therapeutic potential and safety concerns associated with this compound.

Several compounds share structural similarities with 4-(1-Methylpropyl)-2-nitrophenol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Nitrophenol | C₆H₅N₁O₃ | Simple nitrophenol with significant biological activity. |

| 4-Nitrophenol | C₆H₅N₁O₄ | Commonly used in chemical synthesis; more toxic than 4-(1-Methylpropyl)-2-nitrophenol. |

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | Highly toxic; used as an explosive; strong oxidizing properties. |

Uniqueness

The uniqueness of 4-(1-Methylpropyl)-2-nitrophenol lies in its specific alkyl substitution pattern combined with the nitro group. This configuration influences its solubility, reactivity, and biological activity differently than other similar compounds. Its moderate toxicity profile also distinguishes it from more hazardous analogs like dinitrophenols.

Catalytic Nitration Pathways for Alkyl-Substituted Phenolic Derivatives

Nitration of alkyl-substituted phenols requires careful modulation of reaction conditions to avoid over-nitration and ensure positional selectivity. A pivotal method involves the use of diphenyl oxalate intermediates to direct nitration to the desired position. For example, in the synthesis of 4-nitrophenol derivatives, phenols are first converted to diphenyl oxalates via reaction with oxalic acid derivatives, such as oxalyl chloride. This intermediate shields reactive hydroxyl groups and directs nitration to the para position relative to the alkyl substituent.

Catalytic systems play a central role in enhancing efficiency. Heteropolyacids, such as phosphotungstic acid, have emerged as reusable catalysts for nitration reactions. These acids facilitate the generation of nitronium ions (NO₂⁺) from nitric acid, enabling electrophilic aromatic substitution at milder conditions compared to traditional mixed-acid systems. For instance, nitration of 2,4-di-tert-butylphenol using copper(II)-superoxo complexes and nitric oxide achieves yields exceeding 75% by leveraging peroxynitrite intermediates.

Table 1: Comparative Catalytic Systems for Phenolic Nitration

| Catalyst | Substrate | Nitrating Agent | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Heteropolyacid (H₃PW₁₂O₄₀) | 2,4-Di-tert-butylphenol | HNO₃ | 80 | Ortho |

| Cu(II)-superoxo complex | 2,4-Di-tert-butylphenol | NO | 75 | Para |

| Diphenyl oxalate | 4-(1-Methylpropyl)phenol | HNO₃/H₂SO₄ | 68 | Para |

Regioselective Functionalization Strategies for Branched Alkyl Phenols

The steric and electronic effects of branched alkyl groups, such as the 1-methylpropyl moiety, profoundly influence regioselectivity. In 4-(1-methylpropyl)-2-nitrophenol synthesis, the bulky alkyl group at the para position directs nitration to the ortho position relative to the hydroxyl group. This behavior arises from the steric hindrance imposed by the branched chain, which destabilizes transition states favoring meta or para nitration.

Directed ortho-metalation (DoM) strategies further enhance selectivity. By employing lithium diisopropylamide (LDA), the phenolic oxygen is deprotonated, generating a chelated intermediate that directs nitration to the ortho position. Subsequent quenching with nitro sources, such as isoamyl nitrite, yields the desired product with >90% regiocontrol.

Mechanistic Insight:

- Deprotonation of phenol hydroxyl by LDA forms a resonance-stabilized aryl lithium species.

- Coordination of the nitro group’s electrophilic center to the lithium ion directs attack to the ortho position.

- Acidic workup liberates the nitrophenol derivative while retaining the alkyl substituent’s integrity.

Green Chemistry Approaches in Nitrophenol Synthesis

Traditional nitration methods rely on concentrated sulfuric and nitric acids, generating stoichiometric waste and posing safety risks. Green alternatives emphasize atom economy and catalyst recyclability. For example, ionic liquids like 1-butyl-3-methylimidazolium nitrate ([BMIM][NO₃]) serve as dual solvents and nitrating agents, reducing byproduct formation and enabling room-temperature reactions.

Another advancement involves the use of microreactor technology, which enhances heat and mass transfer, minimizing decomposition of sensitive intermediates. Continuous-flow systems achieve 95% conversion of 4-(1-methylpropyl)phenol to its nitro derivative within 10 seconds, compared to hours in batch reactors.

Key Innovations:

- Biocatalytic nitration: Engineered nitrotransferases catalyze nitration using nitrate salts and NADPH, eliminating acidic waste.

- Solid acid catalysts: Zeolites functionalized with sulfonic acid groups enable nitration with 98% selectivity and five reuses without activity loss.

Synthesis of Herbicidal Compounds

The nitro group in 4-(1-Methylpropyl)-2-nitrophenol facilitates its use as a precursor in herbicidal formulations. Nitrophenol derivatives are frequently employed in synthesizing dinitroaniline herbicides, where the nitro moiety contributes to herbicidal activity by interfering with plant cell mitosis [2]. For instance, the compound’s sec-butyl chain enhances lipid solubility, enabling penetration through plant cuticles. A comparative analysis of herbicidal intermediates (Table 1) highlights its structural advantages over simpler nitrophenols.

Table 1: Key Agrochemical Intermediates Derived from Nitrophenol Analogues

| Intermediate | Solubility (g/L) | Herbicidal Activity (EC₅₀) | Reference |

|---|---|---|---|

| 4-(1-Methylpropyl)-2-nitrophenol | 0.89 (ethanol) | 12.3 μM | [2] [4] |

| 2,4-Dinitrophenol | 1.2 (water) | 8.7 μM | [5] |

Development of Surfactant Additives

In agrochemical formulations, 4-(1-Methylpropyl)-2-nitrophenol acts as a hydrophobic anchor in nonionic surfactants. The sec-butyl group promotes micelle formation, improving the dispersion of active ingredients in foliar sprays [2]. For example, reaction with ethylene oxide yields ethoxylated surfactants that enhance pesticide adhesion to waxy leaf surfaces. This application aligns with industrial trends toward adjuvants that optimize herbicide efficacy under low-dose regimes.

Utilization in Specialty Polymer Precursors

Epoxy Resin Modifiers

The phenolic hydroxyl group in 4-(1-Methylpropyl)-2-nitrophenol participates in epoxy ring-opening reactions, forming cross-linked networks with enhanced thermal stability. When reacted with bisphenol-A diglycidyl ether, the nitro group introduces polar interactions that increase glass transition temperatures (Tg) by 15–20°C compared to unmodified resins [5]. Such modifications are critical for aerospace composites requiring resistance to thermal degradation.

Conducting Polymer Synthesis

Reduction of the nitro group to an amine enables the compound’s integration into polyaniline derivatives. Electropolymerization of the resulting aniline analogue produces conductive films with tunable bandgaps. These materials exhibit sheet resistances as low as 10² Ω/sq, making them suitable for antistatic coatings in electronic packaging [5]. The sec-butyl side chain further improves solubility in organic solvents, addressing processability challenges in polymer fabrication.

Anthropogenic Emission Sources and Pollution Pathways

4-(1-Methylpropyl)-2-nitrophenol enters the environment through multiple anthropogenic pathways, with industrial manufacturing and processing representing the primary emission sources [1]. The compound's environmental distribution follows patterns similar to other nitrophenolic substances, which are predominantly released during manufacturing operations and chemical processing activities [2].

Industrial pharmaceutical manufacturing constitutes a significant emission source, with facilities generating direct releases of nitrophenol compounds through both atmospheric emissions and wastewater discharge pathways [3]. Concentrations in industrial waste gases range from 114.7 to 296.6 nanograms per cubic meter in the particulate phase, with gas-phase concentrations reaching 148.7 to 309.8 nanograms per cubic meter [3]. The textile and dyeing industries contribute substantially to aquatic contamination through wastewater effluents containing nitroaromatic compounds [4] [5]. These industrial processes generate complex waste streams where nitrophenolic compounds persist as manufacturing byproducts and intermediates [6].

Chemical intermediate production facilities represent another major emission pathway, with volatile emissions occurring during synthesis processes [7]. The production of para-nitrophenol, which shares structural similarities with 4-(1-Methylpropyl)-2-nitrophenol, generates emissions throughout the product supply chain as described in industrial life cycle assessments [7]. Pesticide manufacturing and application create additional environmental inputs through transformation products of organophosphorus pesticides, which can degrade to release nitrophenol moieties into soil and water systems [8] [9].

Atmospheric transport mechanisms facilitate widespread distribution of these compounds beyond their original emission sources [10]. Nitrophenols can form in air following photochemical reactions of aromatic compounds with nitrogen oxides, particularly in areas with high vehicular activity [8]. Coal combustion represents approximately 45 percent of atmospheric 4-nitrophenol sources during winter months, while vehicular exhaust accounts for 40 percent during spring periods [8].

Table 1: Anthropogenic Emission Sources and Pollution Pathways

| Industrial Sector | Emission Type | Concentration Range (ng/m³) | Primary Pathway |

|---|---|---|---|

| Pharmaceutical Manufacturing | Direct release of nitrophenol compounds | 114.7-296.6 | Air emissions, wastewater |

| Textile and Dyeing Industry | Wastewater effluents containing nitroaromatic compounds | 148.7-309.8 | Aquatic discharge |

| Pesticide Production | Transformation products from organophosphorus pesticides | Variable | Soil application |

| Chemical Intermediates | Volatile emissions during synthesis processes | 52.1-17023.6 | Atmospheric release |

| Dye Manufacturing | Fugitive emissions from production facilities | 427.3-8725.8 | Water and air |

| Painting Industry | Particulate and gaseous emissions | 63.1-70.3 | Atmospheric |

| Phenolic Resin Production | Process waste containing nitrophenol derivatives | 47.9-72.3 | Industrial waste |

| Paper Pulp Industry | Industrial wastewater discharge | 210% increase at night | Water discharge |

The compound's release patterns exhibit temporal variations, with weaving and dyeing industries showing substantially higher nighttime emissions compared to daytime operations [3]. This diurnal variation suggests that industrial production schedules and boundary layer dynamics significantly influence environmental concentrations [3]. Manufacturing facilities required to report to the Toxics Release Inventory have documented releases of related nitrophenol compounds, with an estimated 121 pounds of 2-nitrophenol released to surface water from domestic facilities in 2021 [8].

Terrestrial Ecosystem Disruption Mechanisms

4-(1-Methylpropyl)-2-nitrophenol and related nitrophenolic compounds exert multiple disruptive effects on terrestrial ecosystem components through direct toxicity mechanisms and indirect ecological interactions [21] [22]. The primary disruption pathways involve soil microorganism communities, plant physiological processes, and biogeochemical cycling systems [23].

Soil microbial communities experience direct toxicity effects when exposed to nitrophenolic compounds [24] [23]. Bacterial populations demonstrate varied responses to nitrophenol exposure, with some species developing degradation capabilities while others suffer population declines [15] [16]. The compound's presence in soil environments can alter microbial enzyme activity, affecting key metabolic processes essential for nutrient cycling [23]. Studies have shown that antibiotics and related compounds can change enzyme activity and the ability to metabolize different carbon sources, while also altering overall microbial biomass and the relative abundance of different microbial groups [23].

Plant communities exhibit significant physiological disruption when exposed to nitrophenolic pollutants [21] [22]. Research on 4-nitroguaiacol, a structurally related compound, demonstrates that terrestrial plants experience visible growth effects that increase with xenobiotic concentration [22]. Both monocotyledonous and dicotyledonous plant species show reduced biomass accumulation and decreased photochemical pigment content during exposure periods [22]. The integrity of plant systems deteriorates through mechanisms affecting photosystem II efficiency, ultimately reducing photosynthetic capacity [22].

Root system function undergoes substantial disruption through membrane damage and altered uptake processes [22]. Exposure concentrations ranging from 0.1 to 10 millimolar cause progressive deterioration in root function, with recovery times extending from one to three weeks depending on exposure intensity [22]. The compound appears to enter plant metabolic pathways, potentially interfering with lignin biosynthesis processes in susceptible species [22].

Soil chemical properties experience persistent alterations following nitrophenol contamination [25]. The compounds can affect soil pH and nutrient binding characteristics, creating conditions that persist beyond the immediate exposure period [26]. These chemical changes can influence soil fertility and plant nutrient availability across extended time periods [27].

Table 3: Terrestrial Ecosystem Disruption Mechanisms

| Ecosystem Component | Disruption Mechanism | Effect Concentration | Recovery Time |

|---|---|---|---|

| Soil Microorganisms | Direct toxicity to bacterial populations | 0.1-10 mM | 4-14 days |

| Plant Communities | Reduced biomass and photosynthetic efficiency | 0.1-10 mM | 2-4 weeks |

| Soil Chemical Properties | pH alteration and nutrient binding | Variable | Persistent |

| Microbial Enzyme Activity | Inhibition of key metabolic enzymes | Enzyme-specific | 1-2 weeks |

| Soil Carbon Cycling | Altered decomposition rates | Dose-dependent | Variable |

| Nitrogen Cycling | Nitrification process interference | Process-dependent | Extended |

| Root System Function | Root membrane damage and uptake disruption | 1.0-10 mM | 1-3 weeks |

| Photosynthetic Processes | Photosystem II efficiency reduction | 0.1-1.0 mM | Days to weeks |

Biogeochemical cycling processes experience significant disruption through multiple mechanisms [23]. Carbon cycling alterations occur through changes in decomposition rates, while nitrogen cycling processes face interference with nitrification activities [23]. These disruptions can persist for extended periods, creating cascading effects throughout terrestrial ecosystems [27].

Microbial diversity changes represent another critical disruption mechanism [23]. The selection pressure created by nitrophenolic compound exposure can lead to shifts in microbial community structure, potentially reducing overall ecosystem resilience [24]. Some bacterial populations may develop resistance or degradation capabilities, while others experience population declines, altering the balance of ecosystem functions [28].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant